molecular formula C9H10N2O3 B181354 N-(2-Methyl-3-nitrophenyl)acetamide CAS No. 56207-36-4

N-(2-Methyl-3-nitrophenyl)acetamide

Cat. No. B181354
CAS RN: 56207-36-4
M. Wt: 194.19 g/mol
InChI Key: NMYFXIITWKKOKY-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O3 . It has an average mass of 194.187 Da and a monoisotopic mass of 194.069138 Da .


Molecular Structure Analysis

The molecular structure of N-(2-Methyl-3-nitrophenyl)acetamide consists of a nitrophenyl group attached to an acetamide group . The molecule has 5 hydrogen bond acceptors and 1 hydrogen bond donor .


Physical And Chemical Properties Analysis

N-(2-Methyl-3-nitrophenyl)acetamide has a density of 1.3±0.1 g/cm3, a boiling point of 353.4±30.0 °C at 760 mmHg, and a flash point of 167.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 150.6±3.0 cm3 .

Scientific Research Applications

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides

    • Field : Chemical Biology
    • Application : These compounds are produced from 2-aminophenol by certain microorganisms .
    • Methods : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .
    • Results : The incubation led to the recently identified N-(2-hydroxy-5-nitrophenyl)acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
  • Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

    • Field : Medicinal Chemistry
    • Application : The study of the utilization of drugs and their biological effects .
    • Methods : Many chemical techniques as well as new computational chemistry applications are used .
    • Results : This work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives .
  • Synthesis of N-(3-Nitrophenyl) Acetamide

    • Field : Crystallography
    • Application : Growth of optically transparent nonlinear single crystal .
    • Methods : Slow evaporation solution growth technique at room temperature .
    • Results : A single crystal of N-(3-Nitrophenyl) Acetamide was successfully grown .
  • Thermophysical Property Data of N-(3-nitrophenyl)acetamide

    • Field : Thermodynamics
    • Application : The study of thermodynamic properties of pure compounds .
    • Methods : Dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The application provides access to a collection of critically evaluated thermodynamic property data .
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Certain Microorganisms

    • Field : Microbiology
    • Application : The study of the effects of synthetic, semi-synthetic and natural biologically active substances based on molecular interactions .
    • Methods : The asymmetric and symmetrical stretches related to the NO2 group of all molecules showed absorption values in the region of 1529 cm−1 and 1332–1338 cm−1, respectively .
    • Results : The study focuses on the literature survey of the chemical diversity of phenoxy acetamide and its derivatives .
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
    • Field : Chemical Biology
    • Application : These compounds are produced from 2-aminophenol by certain microorganisms .
    • Methods : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .
    • Results : The incubation led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers
    • Field : Chemical Biology
    • Application : These compounds are produced from 2-aminophenol by certain microorganisms .
    • Methods : Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .
    • Results : The incubation led to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, to the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and to N-(2-hydroxy-3-nitrophenyl)acetamide .

Safety And Hazards

While specific safety and hazard information for N-(2-Methyl-3-nitrophenyl)acetamide is not available, similar compounds can be harmful if swallowed or inhaled, and may cause irritation of the digestive tract or respiratory tract .

Future Directions

The future directions for research on N-(2-Methyl-3-nitrophenyl)acetamide could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This would require a thorough analysis of relevant papers and studies .

properties

IUPAC Name

N-(2-methyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYFXIITWKKOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204743
Record name Acetamide, N-(2-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-3-nitrophenyl)acetamide

CAS RN

56207-36-4
Record name Acetamide, N-(2-methyl-3-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-methyl-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

84 g of 2-methyl-3-nitroaniline is dissolved in 550 ml of THF. 53 ml of acetic anhydride is slowly added dropwise and the mixture is then stirred at 70° C. After about 1 hour, THF is distilled off and the residue is combined with 250 ml of petroleum ether. The solid precipitate is filtered off and dried at 50° C. 106 g of N-acetyl-2-methyl-3-nitroaniline is obtained as a light brown powder.
Quantity
84 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Kraikruan, I Rakchaya, P Sang-aroon… - Synlett, 2022 - thieme-connect.com
A new and simple method for preparing 2-arylindole derivatives under transition-metal-free conditions has been developed. When N-(2-methyl-3-nitrophenyl)acetamide was treated …
Number of citations: 1 www.thieme-connect.com
H Hosseinpoor, SM Farid, A Iraji, MS Asgari… - Bioorganic …, 2021 - Elsevier
A series of aryl phenoxy methyl triazole conjugated with thiosemicarbazides were designed, synthesized, and evaluated for their tyrosinase inhibitory activities in the presence of l-dopa …
Number of citations: 28 www.sciencedirect.com
F Abedinifar… - … of Biochemical and …, 2021 - Wiley Online Library
A series of new benzofuran‐1,3,4‐oxadiazole containing 1,2,3‐triazole‐acetamides 12a‐n as potential anti‐α‐glucosidase agents were designed and synthesized. α‐Glucosidase …
Number of citations: 7 onlinelibrary.wiley.com
S Hosseini, SA Pourmousavi, M Mahdavi… - Journal of Molecular …, 2022 - Elsevier
Alzheimer's disease is a neurodegenerative disorder that deteriorates mental ability. Two main cholinesterases named, acetylcholinesterase and butyrylcholinesterase are potential …
Number of citations: 10 www.sciencedirect.com
M Mohammadi-Khanaposhtani, A Nikraftar… - Medicinal Chemistry …, 2021 - Springer
α-Glucosidase is responsible for glucose release of oligosaccharides and disaccharides in the intestine and increase postprandial hyperglycemia. Inhibition of this enzyme is a …
Number of citations: 6 link.springer.com
L Zhao, Y Li, Y Wang, Z Qiao, Z Miao… - Journal of Medicinal …, 2019 - ACS Publications
Diabetic retinopathy (DR) is a major cause of blindness, and there is a lack of effective treatment at present. Rho-associated coiled-coil containing serine/threonine protein kinases (…
Number of citations: 8 pubs.acs.org
PS Singu, U Chilakamarthi, NS Mahadik… - RSC Medicinal …, 2021 - pubs.rsc.org
A series of new benzimidazole-1,2,3-triazole hybrid derivatives have been synthesized via ‘click’ reaction and evaluated for their in vitro cytotoxicity as well as DNA binding affinity. MTT …
Number of citations: 13 pubs.rsc.org

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